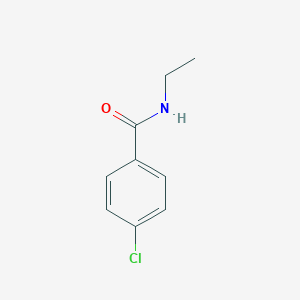

4-chloro-N-ethylbenzamide

Descripción general

Descripción

4-Chloro-N-ethylbenzamide is a chemical compound that belongs to the class of amides. It is characterized by the presence of a chloro group attached to the benzene ring and an ethyl group attached to the nitrogen atom of the amide group. This compound is commonly used in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-ethylbenzamide typically involves the direct condensation of 4-chlorobenzoic acid with ethylamine. This reaction can be catalyzed by various agents, including Lewis acids. One efficient method involves the use of diatomite earth immobilized with a Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and low reaction times.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale condensation reactions using similar catalysts and conditions as mentioned above. The use of ultrasonic irradiation and recoverable catalysts makes the process more sustainable and cost-effective .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-N-ethylbenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

Oxidation: 4-Chlorobenzoic acid.

Reduction: 4-Chloro-N-ethylamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties:

4-Chloro-N-ethylbenzamide has been studied for its potential as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in cancer cells. Inhibition of CA IX can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a promising candidate for anticancer drug development. Research indicates that this compound binds specifically to the active site of CA IX, effectively inhibiting its activity and potentially leading to therapeutic effects against tumors .

Mechanism of Action:

The mechanism involves the compound's interaction with molecular targets associated with cancer cell signaling pathways. Preliminary studies suggest that it may inhibit specific enzymes linked to cancer proliferation and modulate inflammatory responses, further enhancing its therapeutic profile .

Biochemical Applications

Synthesis of Bioactive Compounds:

In biochemical research, this compound serves as a building block for synthesizing more complex molecules with potential biological activities. For instance, derivatives have been explored for their antibacterial properties through the synthesis of Schiff base metal complexes, which demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria .

Research on Enzyme Inhibition:

Recent studies have highlighted its effectiveness in inhibiting carbonic anhydrase II (CA II) alongside CA IX, showcasing selectivity that could be beneficial for developing targeted therapies . The compound's structural features allow it to interact favorably with these enzymes, making it a valuable subject for further research in enzyme inhibition.

Agricultural Chemistry

Agrochemical Applications:

The compound has potential applications in the agrochemical industry, particularly as a structural motif in the synthesis of active ingredients used for crop protection against pests. Its derivatives have been noted for their effectiveness in enhancing plant resistance to various agricultural threats .

Synthesis and Experimental Procedures

Synthetic Routes:

The synthesis of this compound typically involves reacting 4-chlorobenzenesulfonyl chloride with ethylamine under controlled conditions, often utilizing bases like triethylamine to facilitate the reaction while managing by-products . The process can be scaled up using continuous flow reactors for industrial applications, improving efficiency and yield.

Purification Techniques:

Robust purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure product purity, which is critical for both research and commercial applications .

Mecanismo De Acción

The mechanism of action of 4-chloro-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

- 4-Chloro-N-methylbenzamide

- 4-Chloro-N-propylbenzamide

- 4-Chloro-N-butylbenzamide

Comparison: 4-Chloro-N-ethylbenzamide is unique due to its specific ethyl group, which imparts distinct physicochemical properties compared to its methyl, propyl, and butyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .

Actividad Biológica

4-Chloro-N-ethylbenzamide (CAS: 26930-17-6) is a chemical compound that belongs to the class of benzamides, characterized by the presence of a chloro substituent on the benzene ring. Its molecular formula is CHClNO, and it has a molecular weight of approximately 183.64 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties.

- Molecular Formula : CHClNO

- Molecular Weight : 183.64 g/mol

- CAS Number : 26930-17-6

- IUPAC Name : this compound

- Synonyms : Benzamide, 4-chloro-N-ethyl; N-Ethyl-4-chlorobenzamide

Antibacterial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antibacterial properties. For instance, studies on related benzenesulfonamides have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The mechanism often involves the inhibition of carbonic anhydrases (CAs), which are crucial for bacterial growth and survival .

| Compound | Target Bacteria | Inhibition Percentage |

|---|---|---|

| Compound 4e | S. aureus | 80.69% |

| Compound 4g | K. pneumoniae | 79.46% |

Anticancer Activity

The anticancer potential of this compound has not been extensively documented; however, related compounds have demonstrated promising results against various cancer cell lines. For example, some derivatives showed significant inhibitory effects against triple-negative breast cancer cells (MDA-MB-231) with IC values ranging from 1.52 to 6.31 μM, indicating their potential as anticancer agents .

| Cell Line | IC (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 1.52 - 6.31 | High selectivity (5.5 - 17.5 times over normal cells) |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells. For instance, the presence of the chloro group can enhance lipophilicity and influence the compound's interaction with cell membranes, potentially leading to increased cellular uptake and subsequent biological effects.

Apoptosis Induction

In studies involving structurally similar compounds, significant induction of apoptosis was observed in cancer cell lines, evidenced by increased annexin V-FITC positivity . This suggests that compounds like this compound may also possess similar apoptotic properties.

Propiedades

IUPAC Name |

4-chloro-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRYLYLDCHDRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181426 | |

| Record name | Benzamide, 4-chloro-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26930-17-6 | |

| Record name | Benzamide, 4-chloro-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026930176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC405478 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-chloro-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.